molecular formula C21H22N2O B8458733 4-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}phenol CAS No. 61187-11-9

4-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}phenol

Cat. No. B8458733
M. Wt: 318.4 g/mol
InChI Key: PKJWAKHRZXAEAS-UHFFFAOYSA-N
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Patent
US03988457

Procedure details

A solution of 2.0 g. of 1-(β-naphthylmethyl)-4-(4-methoxyphenyl)piperazine as prepared in Example 4 in 100 ml. of hot 48% hydrogen bromide is refluxed for 2 hours. The solution is then cooled and filtered. The collected precipitate is then recrystallized from isobutyl alcohol to yield the dihydrobromide salt of 1-(β-naphthylmethyl)-4-(4-hydroxyphenyl)piperazine having a melting point of 225°-227° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][N:12]1[CH2:17][CH2:16][N:15]([C:18]2[CH:23]=[CH:22][C:21]([O:24]C)=[CH:20][CH:19]=2)[CH2:14][CH2:13]1.Br>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][N:12]1[CH2:17][CH2:16][N:15]([C:18]2[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=2)[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CN1CCN(CC1)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The collected precipitate is then recrystallized from isobutyl alcohol

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CN1CCN(CC1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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